molecular formula C8H17ClN2O B1395249 N-Isopropyl-2-pyrrolidinecarboxamide hydrochloride CAS No. 1236255-03-0

N-Isopropyl-2-pyrrolidinecarboxamide hydrochloride

Cat. No. B1395249
M. Wt: 192.68 g/mol
InChI Key: YSHNUOLUCUUALI-UHFFFAOYSA-N
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Description

N-Isopropyl-2-pyrrolidinecarboxamide hydrochloride is a research chemical with the molecular formula C8H17ClN2O and a molecular weight of 192.68 g/mol . It is used in a variety of research applications .


Molecular Structure Analysis

The molecular structure of N-Isopropyl-2-pyrrolidinecarboxamide hydrochloride consists of a pyrrolidine ring with an isopropyl group and a carboxamide group attached .

Scientific Research Applications

Biological Cell Detachment Applications

Poly(N-isopropyl acrylamide), closely related to N-Isopropyl-2-pyrrolidinecarboxamide hydrochloride, is widely used in bioengineering applications. This includes the nondestructive release of biological cells and proteins from substrates. It has applications in studying the extracellular matrix, cell sheet engineering and tissue transplantation, tumorlike spheroids formation, bioadhesion and bioadsorption studies, and manipulation of individual cells (Cooperstein & Canavan, 2010).

RAFT Polymerization for Drug Delivery

Poly(N-isopropyl acrylamide), again a polymer related to N-Isopropyl-2-pyrrolidinecarboxamide hydrochloride, is explored for drug delivery through controlled room-temperature RAFT polymerization. This process is key for creating homopolymerizations with characteristics of a controlled/"living" polymerization (Convertine et al., 2004).

Crystal Engineering and Pharmaceutical Cocrystals

A novel carboxamide-pyridine N-oxide synthon, related to N-Isopropyl-2-pyrrolidinecarboxamide hydrochloride, is used for assembling isonicotinamide N-oxide in a triple helix architecture. This technique is exploited to synthesize cocrystals of barbiturate drugs with 4,4'-bipyridine N,N'-dioxide (Reddy et al., 2006).

Biomedical Applications of Poly(Vinyl Caprolactam) Gels

Poly(vinyl caprolactam) (PNVCL), similar to Poly(N-isopropyl acrylamide), is significant for biomedical applications due to its thermoresponsive properties. Its applications range from drug delivery to tissue engineering, attracting considerable scientific interest (Rao, Rao, & Ha, 2016).

Cytotoxicity Assessment in Tissue Engineering

Poly(N-isopropyl acrylamide) is extensively studied for its stimulus-responsive properties, particularly in tissue engineering. The cytotoxicity of the polymer and its coatings, vital for biomedical applications, is thoroughly evaluated (Cooperstein & Canavan, 2013).

Alkaline Anion Exchange Membrane Applications

Pyrrolidinium cations, including isopropyl variations, are synthesized and characterized for anion exchange membranes (AEMs), showing promising stability in basic solutions. This study provides insights into improving the stability of pyrrolidinium cation-based AEMs (Gu et al., 2014).

Rapid Shrinking Hydrogels in Biomedical Engineering

Poly(N-isopropyl acrylamide) hydrogels, crosslinked by nanogels, exhibit rapid shrinking and are explored for biomedical applications due to their unique nanoporous structure (Morimoto et al., 2008).

Functional Copolymers for Bioengineering

Stimuli-responsive copolymers of N-isopropyl acrylamide are crucial in modern bioengineering and biotechnology. Their applications include cell and enzyme immobilization, drug and gene delivery, and protein dehydration processes (Rzaev, Dinçer, & Pişkin, 2007).

Degradable Scaffolds in Tissue Engineering

Thermoresponsive poly(N-isopropyl acrylamide)-based scaffolds with controlled porosity and degradability are developed for tissue engineering, proving to be biocompatible and effective in cell culture applications (Galperin, Long, & Ratner, 2010).

Future Directions

N-Isopropyl-2-pyrrolidinecarboxamide hydrochloride is a useful research chemical and is available in bulk quantities for a variety of research applications . Future directions may include further exploration of its properties and potential applications in various fields of research.

properties

IUPAC Name

N-propan-2-ylpyrrolidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.ClH/c1-6(2)10-8(11)7-4-3-5-9-7;/h6-7,9H,3-5H2,1-2H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSHNUOLUCUUALI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1CCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Isopropyl-2-pyrrolidinecarboxamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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